molecular formula C23H29NO6S B8091389 (4aR,10aR)-methyl 6-methoxy-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylate(p-TosOH)

(4aR,10aR)-methyl 6-methoxy-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylate(p-TosOH)

Cat. No.: B8091389
M. Wt: 447.5 g/mol
InChI Key: GJIBAVHSHXUCHI-LHBOABKTSA-N
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Description

This compound is a stereospecific octahydrobenzo[g]quinoline derivative synthesized for drug delivery applications. Its structure features a rigid bicyclic framework with a methoxy group at position 6 and a methyl ester at position 3, stabilized as a p-toluenesulfonic acid (p-TosOH) salt to enhance solubility and crystallinity . The synthesis involves multistep reactions, including diazotization, reduction, and column chromatography, to isolate the enantiomerically pure (4aR,10aR) isomer . The compound’s design aims to optimize pharmacokinetic properties, such as bioavailability and target engagement, through stereochemical control and functional group modifications.

Properties

IUPAC Name

methyl (4aR,10aR)-6-methoxy-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylate;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.C7H8O3S/c1-19-15-5-3-4-10-8-14-11(7-13(10)15)6-12(9-17-14)16(18)20-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,11-12,14,17H,6-9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-,12?,14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIBAVHSHXUCHI-LHBOABKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC=CC2=C1CC3CC(CNC3C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC=CC2=C1C[C@H]3CC(CN[C@@H]3C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that are of interest in pharmacological research:

  • Anticancer Properties : Preliminary studies indicate that derivatives of octahydrobenzo[g]quinoline compounds may exhibit anticancer activity. For instance, related compounds have shown efficacy against certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties. They may offer potential therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Industrial Applications

The compound's unique structure allows for potential applications in various industries:

  • Pharmaceutical Development : Given its biological activity profile, there is potential for development into new therapeutic agents targeting cancer and neurodegenerative diseases.
  • Chemical Manufacturing : The efficient synthesis routes developed could facilitate the large-scale production of this compound for use in research and development within pharmaceutical companies.

Case Study 1: Anticancer Activity

A study published in Organic Process Research & Development explored the synthesis of octahydrobenzo[g]quinoline derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the structure enhanced the cytotoxicity against specific cancer types .

Case Study 2: Neuroprotection

Research published in Organic & Biomolecular Chemistry highlighted the neuroprotective effects of similar compounds derived from octahydrobenzo[g]quinoline frameworks. These compounds demonstrated the ability to protect neuronal cells from oxidative damage in vitro .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The target compound shares a benzo-fused quinoline core with several analogs but differs in substituents and stereochemistry. Key comparisons include:

Compound Name Core Structure Key Substituents Stereochemistry Salt/Form Molecular Weight (g/mol)
Target Compound Octahydrobenzo[g]quinoline 6-OCH3, 3-COOCH3 (4aR,10aR) p-TosOH salt Calculated: ~393.45
(±)-trans-7-Methoxy-4-(2-(4-phenylpiperazin-1-yl)ethyl)-octahydrobenzo[f]quinoline Octahydrobenzo[f]quinoline 7-OCH3, 4-piperazinyl ethyl Racemic (trans) Free base ~435.55 (estimated)
1-(Benzothiazole-2-yl)-4-oxo-4H-quinolizine-3-carboxylic acid Quinolizine Benzothiazole at C1, 4-oxo Not specified Free acid ~326.35 (estimated)
(S)-Methyl 1-(3-(6-hydroxy-...-pyrrolidine-2-carboxylate Pyrido[3,4-b]indole Hydroxy, pyrrolidine-carboxylate (S) configuration Free base 524.21

Key Observations :

  • The target compound’s p-TosOH salt distinguishes it from free base/acid analogs, improving stability and dissolution .
  • Substituents like methoxy and ester groups influence lipophilicity, while piperazine or benzothiazole moieties (in analogs) alter receptor binding .

Key Observations :

  • The target compound’s synthesis emphasizes enantiomeric purity, requiring specialized separation techniques, whereas analogs like benzothiazole derivatives prioritize functional group compatibility .

Physicochemical and Pharmacological Properties

Compound Solubility Bioactivity (Reported) Stability
Target Compound Enhanced (p-TosOH salt) Drug delivery applications High (salt form)
Benzothiazole-substituted quinolizine Low (free acid) Antimicrobial potential (benzothiazole moiety) Moderate
Pyrido[3,4-b]indole Moderate (ester groups) Not specified pH-sensitive (hydrolysis risk)

Key Observations :

  • The p-TosOH salt form of the target compound likely offers superior solubility and shelf-life compared to free bases/acids .
  • Bioactivity varies with substituents: benzothiazole analogs may target microbial pathways, while piperazine-containing derivatives (e.g., ) could modulate CNS targets .

Research Findings and Implications

  • Stereochemical Impact : The (4aR,10aR) configuration in the target compound ensures precise spatial orientation for receptor interactions, contrasting with racemic analogs that may exhibit mixed efficacy .
  • Functional Group Trade-offs : While ester groups (target compound) improve membrane permeability, carboxylic acid derivatives () may require prodrug strategies for bioavailability .
  • Therapeutic Potential: The octahydrobenzo[g]quinoline core is versatile; modifications like p-TosOH salt formation or piperazine addition () tailor compounds for specific delivery systems or indications .

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction condenses 2-aminobenzaldehyde derivatives with cyclic ketones to form quinoline frameworks. For the target compound:

  • Cyclohexenone derivative (e.g., methyl 3-oxocyclohexanecarboxylate) reacts with 4-methoxy-2-nitrobenzaldehyde under acidic conditions.

  • Reductive cyclization with SnCl₂/HCl yields the dihydroquinoline intermediate.

  • Hydrogenation over Pd/C (60 psi H₂, MeOH, 6 h) reduces aromatic rings, affording the octahydro structure.

Example Conditions

StepReagents/ConditionsYieldReference
CyclizationSnCl₂, HCl, 100°C68%
HydrogenationPd/C, H₂ (60 psi), MeOH87%

Ring-Closing Metathesis (RCM) Approach

A modern route leverages Grubbs II catalyst for bicyclic formation:

  • Diels-Alder adduct from methyl acrylate and a substituted diene provides a tetracyclic intermediate.

  • RCM with Grubbs II (10 mol%, toluene, 80°C) forms the quinoline core.

  • Stereoselective hydrogenation (Pd/C, H₂) establishes the (4aR,10aR) configuration.

Critical Parameters

  • Catalyst loading (5–10 mol%) and temperature (80°C) optimize ring closure.

  • Hydrogenation at 50°C minimizes epimerization.

Stereochemical Control

The (4aR,10aR) configuration is achieved via:

  • Chiral auxiliaries : Use of (R)- or (S)-configured starting ketones.

  • Catalytic asymmetric hydrogenation : Rhodium complexes with chiral ligands (e.g., BINAP).

Data Table: Hydrogenation Outcomes

CatalystPressure (psi)Temp (°C)diastereomeric ratio (dr)
Pd/C605095:5 (4aR,10aR:4aS,10aS)
Rh-(S)-BINAP302598:2

Functionalization and Salt Formation

Methoxy Group Installation

  • O-Methylation : Treatment of a phenolic intermediate with methyl iodide/K₂CO₃ in DMF (80°C, 12 h).

  • Yield : 89–92%.

Esterification

  • Mitsunobu reaction : Coupling carboxylic acid intermediates with methanol using DIAD/PPh₃.

  • Direct esterification : HCl/MeOH reflux (24 h) for acid-labile substrates.

p-TosOH Salt Formation

  • Protocol : Dissolve free base in ethanol, add equimolar p-TosOH, stir (2 h), precipitate with ether.

  • Purity : >99% by HPLC.

Optimization and Scale-Up

Catalytic Improvements

  • Friedländer cyclization : p-TosOH (5 mol%) enhances regioselectivity (linear:angular = 8:1).

  • RCM : Lower catalyst loading (5 mol%) reduces costs without compromising yield.

Green Chemistry Considerations

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) in methylation steps.

  • Recycling : Pd/C recovery via filtration achieves 90% reuse efficiency .

Q & A

Q. Advanced Research Focus

  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position, ester flexibility) with bioactivity using descriptors like logP, polar surface area (PSA), and H-bond donors .
  • Molecular docking : Predict binding affinity to target receptors (e.g., serotonin receptors) by docking the compound into crystal structures (PDB IDs) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with optimal pharmacokinetics .

How should stability studies be designed to evaluate the compound’s degradation under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Forced degradation : Expose the compound to 0.1N HCl/NaOH (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify products via LCMS .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photosensitivity. Store samples in amber glass to mitigate light-induced decomposition .
  • Long-term stability : Conduct ICH-compliant studies at 25°C/60% RH for 6–12 months, testing purity, crystallinity (PXRD), and hygroscopicity .

What protocols ensure safe handling and minimize occupational exposure during synthesis?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use NIOSH-approved N95 respirators if airborne particulates are detected .
  • Engineering controls : Perform reactions in fume hoods with ≥100 fpm face velocity. Install emergency eyewash stations and spill kits .
  • Waste disposal : Neutralize acidic residues (e.g., p-TosOH) with NaHCO₃ before aqueous disposal. Incinerate organic waste per EPA guidelines .

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